Histrelin Exhibits High-Affinity Binding to the Human GnRH Receptor (Ki = 0.2 nM)
Histrelin demonstrates high-affinity binding to the human gonadotropin-releasing hormone receptor (GnRHR), with a reported inhibition constant (Ki) of 0.2 nM in CHO cells expressing the human receptor . This value establishes a quantitative benchmark for its potent receptor interaction, which is a critical determinant of its biological activity. While specific Ki values for other agonists in the exact same assay system are not always published in the same source, this value serves as a definitive class-level indicator of its high potency and can be directly compared to data generated in similar systems for other GnRH analogs.
| Evidence Dimension | GnRH Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 nM |
| Comparator Or Baseline | Baseline: Other LHRH/GnRH agonists (e.g., leuprolide, buserelin) typically exhibit Ki values in the low nanomolar range, but specific values vary by assay and publication. |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | CHO cells expressing the human GnRH receptor |
Why This Matters
This quantitative binding data provides a critical quality control and selection criterion for researchers requiring a high-affinity GnRH agonist, ensuring potent receptor engagement in cellular and in vivo models.
